N-Ethyl-N-1-naphthalenylacetamide

Description

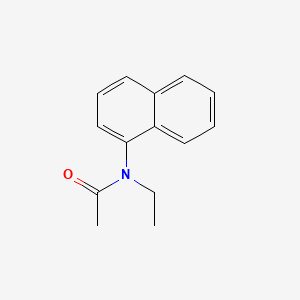

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-3-15(11(2)16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRLULLGTITSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219362 | |

| Record name | Acetamide, N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6930-96-7 | |

| Record name | Acetamide, N-ethyl-N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006930967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethyl-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Related N-Naphthalenylamides and N-Ethyl Amides

The synthesis of amides is a well-documented field in organic chemistry. The methods described below for related compounds provide a foundational understanding for the synthesis of N-Ethyl-N-1-naphthalenylacetamide.

Amidation reactions involving naphthalene (B1677914) derivatives are a direct way to form the N-aryl amide bond. One common approach involves the coupling of a naphthalene-based amine with a carboxylic acid derivative. For instance, N-(1-Naphthyl)ethylenediamine can be prepared by reacting 1-naphthylamine (B1663977) with 2-chloroethanamine wikipedia.org. This highlights the reactivity of the amino group on the naphthalene ring towards alkylating agents, a principle that can be extended to acylation.

Another relevant method is the synthesis of N-substituted 4-fluoro-1,8-naphthalimides. These are synthesized via the imidation of 4-fluoro-1,8-naphthalic anhydride (B1165640) with various amines. This reaction, while forming an imide rather than a simple amide, demonstrates the formation of a nitrogen-acyl bond attached to a naphthalene core.

A general and widely used method for amide synthesis is the reaction of an amine with an acid chloride guidechem.comkoreascience.kr. This highly efficient reaction proceeds via a nucleophilic acyl substitution mechanism.

| Reaction | Naphthalene Derivative | Reagent | Product Type | Reference |

| Alkylation | 1-Naphthylamine | 2-Chloroethanamine | N-Substituted Naphthylamine | wikipedia.org |

| Imidation | 4-Fluoro-1,8-naphthalic anhydride | Primary Amine | N-Substituted Naphthalimide | |

| Acylation | Amine | Acid Chloride | Amide | guidechem.comkoreascience.kr |

Table 1: Examples of Amidation and Related Reactions with Naphthalene Derivatives.

The synthesis of the key intermediate, N-ethyl-1-naphthalenamine, is a critical step. This can be achieved through the alkylation of 1-naphthalenamine. Direct alkylation of amines with alkyl halides is a fundamental method, though it can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts masterorganicchemistry.comrsc.org. To control this, reaction conditions must be carefully managed. For example, using a specific molar ratio of reagents and controlling the temperature can favor the formation of the desired secondary amine.

Reductive amination offers a more controlled alternative to direct alkylation wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of N-ethyl-1-naphthalenamine, this would involve the reaction of 1-naphthaldehyde (B104281) with ethylamine (B1201723) in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride masterorganicchemistry.com.

| Starting Material | Reagent 1 | Reagent 2 | Product | Method | Reference |

| 1-Naphthalenamine | Ethyl Halide | Base | N-Ethyl-1-naphthalenamine | Direct Alkylation | masterorganicchemistry.comrsc.org |

| 1-Naphthaldehyde | Ethylamine | Reducing Agent (e.g., NaBH₄) | N-Ethyl-1-naphthalenamine | Reductive Amination | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Table 2: Synthetic Routes to N-Ethyl-1-naphthalenamine.

Once the secondary amine, N-ethyl-1-naphthalenamine, is obtained, the final step is acetylation to form the target tertiary amide. Acetylation is a common and efficient reaction, typically carried out using acetylating agents such as acetyl chloride or acetic anhydride organic-chemistry.org. The reaction involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (e.g., chloride or acetate). This reaction is generally high-yielding and can be performed under mild conditions. For example, the acetylation of ethylamine with acetyl chloride yields N-ethylethanamide organic-chemistry.org.

| Amine Substrate | Acetylation Reagent | Product | Reference |

| Ethylamine | Acetyl Chloride | N-Ethylethanamide | organic-chemistry.org |

| Diethylamine | Acetyl Chloride | N,N-Diethylethanamide | organic-chemistry.org |

Table 3: Examples of Acetylation Reactions of Ethylamines.

Proposed Synthetic Strategies for this compound

Based on the established methodologies for related compounds, two primary synthetic strategies can be proposed for the synthesis of this compound.

A direct approach would involve the acetylation of pre-synthesized N-ethyl-1-naphthalenamine. This is the most straightforward proposed route.

Reaction Scheme:

Synthesis of N-ethyl-1-naphthalenamine: This intermediate can be prepared via the alkylation of 1-naphthalenamine with an ethyl halide or through the reductive amination of 1-naphthaldehyde with ethylamine as detailed in section 2.1.2.

Acetylation: The resulting N-ethyl-1-naphthalenamine would then be reacted with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct and drive the reaction to completion.

Reaction Scheme:

Nitration of Naphthalene: Naphthalene can be nitrated using a mixture of nitric acid and sulfuric acid to produce 1-nitronaphthalene.

Reduction of 1-Nitronaphthalene: The nitro group can be reduced to an amino group to form 1-naphthalenamine. Common reducing agents for this transformation include iron in acidic medium or catalytic hydrogenation prepchem.com.

Ethylation of 1-Naphthalenamine: The resulting primary amine can then be ethylated to form N-ethyl-1-naphthalenamine using one of the methods described in section 2.1.2.

Acetylation of N-Ethyl-1-naphthalenamine: The final step is the acetylation of the secondary amine as described in the direct amidation approach.

Multi-Step Synthesis from Naphthalene Starting Materials

Amination of Naphthalene Ring Systems

The introduction of a nitrogen-containing functional group to the naphthalene ring is a critical first step. A powerful and widely used method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. google.commdpi.com This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. google.comnih.gov In the context of synthesizing the precursor to this compound, this would typically involve the reaction of a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, with an ammonia (B1221849) equivalent or a primary amine. google.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the palladium(0) catalyst. mdpi.comnih.gov The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 1-Bromonaphthalene

| Parameter | Condition | Reference |

| Aryl Halide | 1-Bromonaphthalene | mdpi.com |

| Amine | Ethylamine or Ammonia equivalent | google.com |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | mdpi.comresearchgate.net |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BINAP) | google.comresearchgate.net |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | researchgate.netgoogle.com |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) | mdpi.com |

| Temperature | 80-120 °C | google.com |

An alternative to the Buchwald-Hartwig amination is the reductive amination of a naphthaldehyde. For instance, 1-naphthaldehyde can react with ethylamine to form an intermediate imine, which is then reduced in situ to yield N-ethyl-1-naphthalenamine. sigmaaldrich.comresearchgate.net Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the aldehyde. sigmaaldrich.commdpi.com

Subsequent N-Alkylation and N-Acetylation

Once the primary amine, 1-naphthalenamine, is formed, the ethyl and acetyl groups can be introduced in a stepwise manner.

N-Alkylation: The introduction of the ethyl group to form N-ethyl-1-naphthalenamine can be achieved through several methods. Direct N-alkylation with an ethyl halide, such as ethyl iodide or ethyl bromide, is a common approach. This reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide. To avoid over-alkylation, which can lead to the formation of a quaternary ammonium salt, reaction conditions must be carefully controlled. The use of a base is often necessary to neutralize the hydrogen halide byproduct.

Alternatively, N-alkylation can be performed using alcohols as the alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. This method is considered a greener alternative as it avoids the use of alkyl halides and generates water as the only byproduct.

N-Acetylation: The final step is the N-acetylation of N-ethyl-1-naphthalenamine to yield the target compound, this compound. This is typically accomplished using acetylating agents such as acetyl chloride or acetic anhydride. The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the secondary amine attacks the carbonyl carbon of the acetylating agent. The reaction with acetyl chloride is generally faster and more exothermic, often requiring a base like pyridine or triethylamine (B128534) to scavenge the HCl produced. Acetic anhydride is a less reactive but effective alternative. In some cases, acetonitrile (B52724) can be used as a safer acetylating agent in the presence of a catalyst like alumina.

Table 2: General Conditions for N-Alkylation and N-Acetylation

| Reaction | Reagents | Solvent | Conditions | Reference |

| N-Alkylation | 1-Naphthalenamine, Ethyl Iodide, K₂CO₃ | Acetonitrile | Room Temperature to Reflux | |

| N-Acetylation | N-Ethyl-1-naphthalenamine, Acetic Anhydride | Pyridine or neat | 0 °C to Room Temperature |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves fine-tuning the parameters of each synthetic step to maximize the yield and purity of the product while minimizing reaction times and byproducts.

For the Buchwald-Hartwig amination, optimization strategies often focus on the catalyst system. The choice of phosphine (B1218219) ligand is critical; bulky, electron-rich ligands like XPhos and RuPhos have been shown to improve reaction rates and yields, especially for challenging substrates. researchgate.net The catalyst-to-ligand ratio and the choice of base can also have a significant impact. Design of Experiments (DoE) methodologies can be employed to systematically screen multiple variables (e.g., temperature, concentration, catalyst loading, base equivalence) to identify the optimal reaction conditions.

In reductive amination, yield enhancement can be achieved by controlling the pH of the reaction medium to favor imine formation and by selecting the appropriate reducing agent. For example, sodium triacetoxyborohydride is often preferred over sodium borohydride as it is less likely to reduce the starting aldehyde or ketone. sigmaaldrich.com

For N-alkylation reactions, controlling the stoichiometry of the alkylating agent is key to preventing over-alkylation. The use of mechanochemical methods, such as ball milling, has been shown to improve yields and reduce reaction times for N-alkylation of some nitrogen-containing heterocycles. In N-acetylation, the reaction temperature and the rate of addition of the acetylating agent can be controlled to manage the exothermicity of the reaction and improve selectivity.

Stereochemical Control in this compound Synthesis

This compound possesses a stereogenic center if the ethyl group is replaced by a different alkyl group, and it has the potential for atropisomerism due to restricted rotation around the C-N bond. Atropisomerism arises when rotation around a single bond is hindered to the extent that stereoisomers can be isolated. While the barrier to rotation in this compound itself may not be high enough for stable atropisomers at room temperature, the principles of stereochemical control are relevant in the synthesis of analogous chiral N-aryl amides.

The catalytic atroposelective synthesis of N-aryl compounds has been an area of active research. Chiral catalysts, such as those based on BINOL-derived phosphoric acids or rhodium complexes with chiral ligands, have been used to control the stereochemistry of C-N bond formation or subsequent transformations. For example, a chiral phosphoric acid can catalyze the atroposelective halogenation of N-aryl quinoids, which are structurally related to the target molecule.

In cases where a chiral center is present, diastereoselective reactions can be employed. For instance, the synthesis of chiral N,N-dibenzylamino aldehydes has been studied, demonstrating that stereochemical control is achievable in related systems. If a chiral precursor were used in the synthesis of an analogue of this compound, the reaction conditions could be optimized to favor the formation of one diastereomer over the other.

Mechanistic Investigations of Chemical Transformations

Electron Density Distribution and Reactivity Predictions

Reactivity predictions based on this general understanding suggest that the carbonyl oxygen is a primary site for electrophilic attack, while the nitrogen atom, despite its lone pair, is generally not nucleophilic due to resonance delocalization. The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack. The naphthalene (B1677914) ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the amide group.

Table 1: Predicted Reactive Sites in N-Ethyl-N-1-naphthalenylacetamide

| Reactive Site | Predicted Reactivity | Influencing Factors |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond |

| Amide Nitrogen | Generally non-nucleophilic | Resonance delocalization of the lone pair |

| Naphthalene Ring | Susceptible to electrophilic substitution | Aromatic π-system |

Reaction Kinetics and Thermodynamic Considerations in Formation Pathways

Specific kinetic and thermodynamic data for the formation of this compound are not available. In general, the formation of amides from a carboxylic acid (naphthalene-1-carboxylic acid) and an amine (N-ethylamine) is a condensation reaction that is typically thermodynamically favorable but kinetically slow at room temperature. The reaction usually requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to proceed at a reasonable rate. The reaction progress can be monitored by techniques such as spectroscopy to determine the rate constants and activation energy.

Intermolecular Interactions and Solvent Effects on Reaction Dynamics

The intermolecular forces in this compound would be primarily dipole-dipole interactions due to the polar amide group and van der Waals forces, specifically π-π stacking interactions between the naphthalene rings of adjacent molecules. These interactions influence its physical properties, such as melting point and solubility.

The choice of solvent can significantly impact the reaction dynamics of both the formation and subsequent reactions of this compound. Polar aprotic solvents are often used for amide bond formation as they can solvate the charged intermediates and transition states. The solvent can also influence the conformation of the molecule, which in turn can affect its reactivity.

Electrophilic and Nucleophilic Character of Key Reaction Centers

As mentioned, the primary electrophilic center in this compound is the carbonyl carbon. Its electrophilicity can be enhanced by protonation of the carbonyl oxygen in acidic conditions. The naphthalene ring acts as a nucleophile in electrophilic aromatic substitution reactions. The nucleophilicity of the amide nitrogen is significantly suppressed due to resonance.

Table 2: Electrophilic and Nucleophilic Centers

| Center | Character | Potential Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution |

| Naphthalene Ring | Nucleophilic | Electrophilic aromatic substitution |

Pathways for Amide Bond Formation and Cleavage Relevant to the Compound

Amide Bond Formation:

The formation of this compound would typically proceed via the reaction of N-ethyl-1-naphthylamine with an activated derivative of acetic acid, such as acetyl chloride or acetic anhydride (B1165640). This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Amide Bond Cleavage:

The amide bond in this compound is generally stable. However, it can be cleaved under harsh conditions such as strong acid or base hydrolysis.

Acid-catalyzed hydrolysis: This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis: This involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give a carboxylate and an amine.

The stability of the amide bond is a key feature of many biological molecules and synthetic polymers.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a reliable framework for investigating the molecular structure and energetics of organic compounds.

The initial step in the computational analysis of N-Ethyl-N-1-naphthalenylacetamide involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**++), are commonly employed for this purpose scielo.br.

The optimized structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest include the planarity of the acetamide (B32628) group, the orientation of the ethyl group relative to the naphthalene (B1677914) ring, and the torsional angle between the naphthalene ring and the plane of the nitrogen and carbonyl group. In analogous N-arylacetamides, the amide group exhibits a significant degree of planar character due to resonance. The bond lengths and angles are influenced by the electronic effects of the naphthalene ring and the steric bulk of the ethyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Analog-Based)

| Parameter | Predicted Value | Analog Compound |

| C-N (amide) Bond Length | ~1.38 Å | N-phenylacetamide derivatives |

| C=O Bond Length | ~1.23 Å | N-phenylacetamide derivatives |

| N-C (naphthalene) Bond Length | ~1.43 Å | N-arylacetamide derivatives |

| C-N-C (amide) Bond Angle | ~118° | N-phenylacetamide derivatives |

| N-C-C=O Dihedral Angle | ~180° (trans) | N-methylacetamide |

Note: These values are estimations based on computational studies of analogous compounds and may vary in the actual molecule.

This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (rotamers). Conformational analysis aims to identify these stable conformers and determine their relative energies to understand the molecule's flexibility and the populations of different shapes at a given temperature.

The primary rotations of interest are around the N-C(naphthalene) bond and the N-C(ethyl) bond. The rotation around the N-C(naphthalene) bond determines the orientation of the acetamide group relative to the bulky naphthalene ring system. Due to steric hindrance, it is expected that the most stable conformer will have the ethyl group and the naphthalene ring positioned to minimize steric clash. Studies on similar N-arylacetamides have shown that the amide group is often twisted out of the plane of the aromatic ring to alleviate steric strain nih.gov.

The energy landscape can be mapped by systematically rotating key dihedral angles and calculating the energy at each point. This landscape reveals the energy barriers between different conformers. For N-ethylacetamides, the syn and anti conformations with respect to the carbonyl group are of particular interest nih.gov.

The vibrational modes of this compound can be predicted through frequency calculations following geometry optimization. These calculations provide the frequencies of the fundamental vibrational modes, which correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical IR spectra can be generated and compared with experimental data for compound identification and structural validation.

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. Key vibrational modes for this compound would include the C=O stretching of the amide group (typically a strong band around 1650-1680 cm⁻¹), N-H stretching (if any secondary amide tautomer exists, though unlikely as the dominant form), C-H stretching of the ethyl and naphthalene groups, and various bending and rocking modes. The NIST spectral database for the analogous N-ethyl-N-phenylacetamide shows characteristic IR absorption bands that would be expected to have counterparts in the spectrum of this compound nist.gov.

Table 2: Predicted Prominent Vibrational Frequencies for this compound (Analog-Based)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Analog Compound |

| C-H (aromatic) Stretch | 3000-3100 | Medium | N-phenylacetamide |

| C-H (aliphatic) Stretch | 2850-2980 | Medium | N-ethylacetanilide nih.gov |

| C=O (amide I) Stretch | 1650-1680 | Strong | N-acetyl-L-alanine researchgate.net |

| C-N Stretch | 1350-1450 | Medium-Strong | N-methylacetamide nih.gov |

| Naphthalene Ring Vibrations | 1400-1600 | Medium-Strong | Naphthalene |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals and the electrostatic potential surface provides a detailed picture of the electron distribution and potential sites of chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amide group. The LUMO is likely to be centered on the carbonyl group and the naphthalene ring, which can accept electron density. The presence of the naphthalene system is expected to result in a relatively smaller HOMO-LUMO gap compared to its phenyl analog, suggesting potentially higher reactivity.

Table 3: Predicted Electronic Properties for this compound (Analog-Based)

| Property | Predicted Value | Significance | Analog Compound |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability | N-arylacetamide derivatives |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability | N-arylacetamide derivatives |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability | N-arylacetamide derivatives nih.gov |

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an EPS map, regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the EPS map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The naphthalene ring would exhibit regions of negative potential above and below the plane of the rings, characteristic of aromatic systems. The hydrogen atoms of the ethyl group and the naphthalene ring would show regions of positive potential. Such maps are crucial for understanding intermolecular interactions and potential binding modes with biological targets. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the computational chemistry and theoretical modeling of this compound for the topics requested.

Detailed computational analyses such as Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, simulations of reaction mechanisms, and theoretical studies on intramolecular interactions and stability have not been specifically reported for this compound in the public domain.

While general methodologies for these computational techniques are well-established and have been applied to structurally related compounds like other N-arylacetamides or naphthalenic derivatives, the strict requirement to focus solely on this compound and to include specific data tables and detailed research findings cannot be met due to the absence of this specific information in the available literature.

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments, their integration (relative numbers of protons), and their connectivity through spin-spin coupling. For N-Ethyl-N-1-naphthalenylacetamide, one would expect to observe distinct signals for the protons of the ethyl group and the naphthalenyl ring system.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.4 | Multiplet | 7H | Naphthyl-H |

| ~3.9 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~1.9 | Singlet | 3H | -CO-CH₃ |

| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |

The aromatic protons of the naphthalene (B1677914) ring would likely appear as a complex multiplet in the downfield region (around 7.4-7.9 ppm). The methylene (B1212753) protons of the ethyl group would be expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethyl group would, in turn, appear as a triplet. The acetyl methyl protons would likely be a singlet in the upfield region.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C =O |

| ~138-122 | Naphthyl-C |

| ~45 | -N-CH₂ -CH₃ |

| ~22 | -CO-CH₃ |

| ~13 | -N-CH₂-CH₃ |

The carbonyl carbon of the acetamide (B32628) group would be the most downfield signal. The ten carbons of the naphthalene ring would appear in the aromatic region, with their specific shifts depending on their position and substitution. The two carbons of the ethyl group and the acetyl methyl carbon would appear in the upfield aliphatic region.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. For instance, a cross-peak between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group would confirm their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for identifying quaternary carbons and piecing together the entire molecular structure by connecting different fragments. For example, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and from the ethyl methylene protons to the nitrogen-bearing carbon of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₁₄H₁₅NO. The exact mass of this compound is 213.1154 g/mol .

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information.

Hypothetical MS/MS Fragmentation Data for this compound

| Fragment m/z | Possible Structure/Loss |

| 213 | [M]⁺ (Molecular Ion) |

| 170 | [M - COCH₃]⁺ |

| 142 | [M - COCH₃ - C₂H₄]⁺ |

| 127 | [Naphthyl]⁺ |

In a hypothetical MS/MS experiment, the molecular ion of this compound (m/z 213) would likely undergo fragmentation through several characteristic pathways. A common fragmentation for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the loss of the acetyl group (COCH₃, 43 Da) and the formation of an N-ethyl-1-naphthylamine cation (m/z 170). Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl group, resulting in a fragment at m/z 142. The cleavage of the C-N bond could also lead to the formation of a stable naphthyl cation (m/z 127).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as a tertiary amide.

The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1680-1630 cm⁻¹. The presence of the nitrogen atom and the aromatic naphthalene ring influences the exact position of this peak. The C-N stretching vibration of the tertiary amide also gives rise to a characteristic band. Furthermore, the spectrum displays bands corresponding to the aromatic C-H stretching of the naphthalene ring, typically found above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl group, appearing just below 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Amide | C=O Stretch | 1680 - 1630 | Strong intensity, characteristic of a tertiary amide. |

| Aromatic | C-H Stretch | 3100 - 3000 | Multiple weak to medium bands. |

| Aliphatic (Ethyl) | C-H Stretch | 2980 - 2850 | Medium to strong bands from methyl and methylene groups. |

| Aromatic | C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity from the naphthalene ring. |

Note: The exact wavenumbers can vary based on the sample state (e.g., solid, liquid) and the specific instrument used. Data is inferred from characteristic spectral data for related compounds like N-ethyl-N-phenylacetamide and N-ethylacetamide. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated systems. The naphthalene moiety in this compound is the primary chromophore, responsible for strong UV absorption.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated π-electron system of the naphthalene rings. The N-acetyl-ethyl group attached to the ring acts as an auxochrome. The lone pair of electrons on the nitrogen atom can interact with the π-system of the naphthalene ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene. This interaction provides evidence for the electronic conjugation between the substituent and the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and conformational details of the molecule in the solid state.

As of the latest available data, a public crystal structure for this compound has not been reported. However, if a suitable single crystal were analyzed, X-ray crystallography would reveal the planarity of the amide group, the orientation of the ethyl group relative to the naphthalene ring, and the specific packing arrangement of the molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, which govern the physical properties of the compound in its solid form.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, making them indispensable for purity assessment and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound. A common approach would involve a reverse-phase (RP) method. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.com The compound's retention time would depend on its hydrophobicity. By comparing the peak area of the main compound to the areas of any other peaks, the purity of a sample can be accurately quantified. This method is also ideal for monitoring a chemical reaction by taking small aliquots from the reaction mixture over time and observing the decrease in starting materials and the increase in the product peak.

Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a column with a specific stationary phase, separating it from other volatile components in the sample.

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the mass-based detection and structural elucidation power of MS.

In LC-MS or GC-MS analysis, after the components of a sample are separated by the chromatographic column, they are introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent molecule (the molecular ion peak) and its fragmentation products. For this compound (molecular formula C₁₄H₁₅NO), the expected exact mass is approximately 213.12 g/mol . smolecule.com The mass spectrum would confirm this molecular weight and provide structural information through its fragmentation pattern. This combined analysis is highly specific and sensitive, allowing for definitive identification and quantification of the compound even in complex mixtures. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Identity | Description |

|---|---|---|

| 213 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 170 | [M - C₂H₅]⁺ or [M - COCH₃]⁺ | Loss of the ethyl group or the acetyl radical. |

| 142 | [M - N(C₂H₅)COCH₃]⁺ | Fragmentation resulting in the naphthyl cation. |

Note: This table represents a prediction of a plausible fragmentation pattern. Actual results are obtained from experimental analysis using techniques like LC-MS/MS. researchgate.net

Structure Activity/property Relationship Sar/spr Studies: Theoretical and Mechanistic Perspectives

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. mdpi.com The development of robust QSAR/QSPR models for N-Ethyl-N-1-naphthalenylacetamide is essential for predicting its behavior and guiding the design of new derivatives with tailored characteristics.

The foundation of any QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound, a diverse set of descriptors would be calculated to capture its electronic, steric, and thermodynamic features.

Examples of Molecular Descriptors for this compound:

| Descriptor Type | Specific Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Heavy Atom Count | The number of non-hydrogen atoms in the molecule. | |

| Topological | Wiener Index | A distance-based descriptor that reflects molecular branching. |

| Balaban J Index | A highly discriminating descriptor that considers the size and branching of the molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to reactivity. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

These descriptors are calculated using specialized software and form the independent variables in the subsequent statistical analysis.

The development of a predictive and reliable QSAR/QSPR model necessitates rigorous statistical validation. wikipedia.org This process ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. derpharmachemica.com Validation is typically performed through internal and external validation techniques. basicmedicalkey.com

Internal Validation: This assesses the robustness and stability of the model using the initial dataset. Common methods include:

Cross-validation (Leave-One-Out or Leave-Many-Out): In this technique, a small portion of the data is left out, a model is built with the remaining data, and the activity of the omitted data is predicted. This process is repeated until every data point has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.

Y-randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. This is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance.

External Validation: This evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model's development. The dataset is split into a training set (for model building) and a test set (for validation). The predictive power is often measured by the predictive r² (r²_pred). A high value (typically > 0.6) suggests good external predictive ability.

Several statistical metrics are employed to judge the quality of the developed QSAR models. basicmedicalkey.com

Key Statistical Metrics for Model Validation:

| Metric | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r²) | A measure of the external predictive ability of the model on a test set. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

It is crucial that any developed QSAR/QSPR model for this compound and its analogs undergo these validation steps to be considered reliable. derpharmachemica.comaip.org

Influence of Substituent Effects on Electronic and Steric Parameters

The introduction of different substituent groups onto the naphthalenyl ring or the ethyl-acetamide side chain of this compound can significantly alter its electronic and steric properties. These changes, in turn, influence the molecule's reactivity, polarity, and potential for intermolecular interactions.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) attached to the naphthalene (B1677914) ring would increase the electron density of the aromatic system. This can enhance the nucleophilicity of the ring and influence the reactivity of the amide group. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density, making the naphthalene ring more susceptible to nucleophilic attack and potentially altering the acidity of the amide proton.

Analysis of Conformational Flexibility and its Impact on Intermolecular Interactions

This compound possesses a degree of conformational flexibility, primarily around the C-N bonds of the acetamide (B32628) group and the bond connecting the nitrogen to the naphthalene ring. The molecule can adopt various spatial arrangements, or conformers, with different energies.

The conformation of the molecule is critical in determining its ability to engage in intermolecular interactions such as:

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. The presence of suitable hydrogen bond donors in the environment can lead to the formation of hydrogen bonds, influencing solubility and crystal packing.

π-π Stacking: The planar naphthalene ring system can participate in π-π stacking interactions with other aromatic systems. The specific conformation of the ethyl-acetamide side chain can influence the orientation and strength of these interactions.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the potential energy surface of this compound and identify its low-energy conformers. Understanding the preferred conformations is key to predicting how the molecule will interact with its environment.

Correlation of Structural Variations with Predicted Reactivity Profiles

By systematically modifying the structure of this compound and calculating relevant quantum chemical descriptors, it is possible to correlate these structural changes with predicted reactivity.

Example of a Reactivity Study:

| Structural Variation | Predicted Effect on Reactivity |

| Introduction of an electron-withdrawing group on the naphthalene ring | Increased electrophilicity of the aromatic ring; potential for increased acidity of the N-H proton (if present in an analog). |

| Introduction of an electron-donating group on the naphthalene ring | Increased nucleophilicity of the aromatic ring; potential for enhanced reactivity towards electrophiles. |

| Substitution on the acetyl methyl group | Steric hindrance around the carbonyl group could decrease its reactivity towards nucleophiles. |

| Replacement of the ethyl group with a bulkier alkyl group | Increased steric hindrance around the nitrogen, potentially affecting the planarity of the amide and its reactivity. |

These predictions can be guided by descriptors such as HOMO-LUMO energy gaps, atomic charges, and electrostatic potential maps generated through computational chemistry.

Design Principles for Modulating Specific Chemical or Theoretical Properties through Structural Changes

The insights gained from SAR/SPR studies provide a rational basis for the design of new molecules with desired properties. For this compound, these principles can be applied to modulate characteristics like solubility, reactivity, and electronic properties.

To Enhance Aqueous Solubility: Introduce polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), to the naphthalene ring. These groups can participate in hydrogen bonding with water molecules.

To Modify Electronic Properties: Systematically add electron-donating or electron-withdrawing substituents to the naphthalene ring to fine-tune the electron density and, consequently, the molecule's redox potential and spectral properties.

To Control Reactivity: Alter the steric environment around the amide group. For instance, introducing bulky groups can protect the amide from hydrolysis. Conversely, reducing steric hindrance could enhance its reactivity.

To Tune Lipophilicity: Modify the length and branching of the N-alkyl group or introduce lipophilic substituents on the naphthalene ring to either increase or decrease the molecule's affinity for nonpolar environments.

By applying these design principles, chemists can rationally engineer new derivatives of this compound with optimized properties for specific applications.

Synthesis and Characterization of Structural Analogs and Derivatives

Systematic Modification of the Naphthalene (B1677914) Moiety

The naphthalene ring system is a key feature of the molecule, and its modification can significantly impact the compound's biological activity and physicochemical properties.

The introduction of various substituents onto the naphthalene ring can influence the electronic and steric properties of the molecule. A patented process for the preparation of N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, a related naphthalene derivative, illustrates a method for incorporating a methoxy group onto the naphthalene ring system google.com. This synthesis involves multiple steps, starting from a substituted naphthalene precursor. While this example pertains to a related acetamide (B32628), the principles of multi-step synthesis starting from a pre-substituted naphthalene core are broadly applicable.

Another approach to substituted naphthalene derivatives involves the synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Although a different class of compounds, the synthetic route starting from acenaphthene to introduce a fluorine atom at the 4-position of the naphthalene ring system demonstrates a viable strategy for creating halogenated analogs nuph.edu.ua. The synthesis proceeds via 5-fluoroacenaphthene and 4-fluoro-1,8-naphthalic anhydride (B1165640) intermediates nuph.edu.ua. These examples suggest that a variety of substituted N-Ethyl-N-1-naphthalenylacetamide analogs could be synthesized by employing appropriately substituted 1-naphthylamine (B1663977) precursors.

Table 1: Examples of Substituted Naphthalene Analogs and Synthetic Precursors

| Substituent | Position | Precursor Example | Reference |

|---|---|---|---|

| Methoxy | 7 | 7-methoxy-1-naphthylethylamine | google.com |

Bioisosteric replacement of the naphthalene nucleus with other bicyclic aromatic systems, such as quinoline (B57606) or indole (B1671886), can lead to analogs with potentially improved properties.

Quinoline Analogs: The quinoline ring system is a well-known bioisostere for naphthalene. While direct synthesis of N-ethyl-N-quinolylacetamide is not extensively documented in the provided research, general synthetic routes to N-substituted quinoline derivatives can be adapted.

Indole Analogs: Indole derivatives are another important class of naphthalene bioisosteres. The synthesis of N-substituted indoles can be achieved through various methods. One common approach is the acylation of the indole nitrogen. For instance, the acylation of 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride in the presence of sodium hydride yields the corresponding N-substituted derivatives nih.gov. Another method involves the esterification of 1-alkyl/aryl-3-ethoxycarbonyl-5-hydroxy-2-methyl indoles with reagents like ethyl chloroacetate or ethyl chloroformate to introduce different functionalities at the 5-position, which can be followed by modification of the ester group arkat-usa.org. Successful N-alkylation of ethyl indol-2-carboxylate has also been carried out using aqueous potassium hydroxide in acetone nih.gov. These methods provide a framework for the potential synthesis of N-ethyl-N-indolylacetamide analogs.

Variation of the N-Ethyl Group

Modification of the N-ethyl group can provide insights into the steric and electronic requirements of this part of the molecule.

Homologation of the N-alkyl chain to N-methyl or N-propyl analogs can be achieved through standard N-alkylation or N-acylation reactions of the corresponding N-alkyl-1-naphthylamine. While specific examples for this compound are not detailed in the available literature, the synthesis of related compounds provides guidance. For instance, a process for preparing n-propyl-n-propylidene acetamide and di-n-propylacetamide has been described, involving the reaction of di-n-propyl ketone with a cyanide source, followed by acid-catalyzed conversion and optional hydrogenation google.com. This demonstrates a synthetic route to an N,N-dipropyl acetamide, a homolog of the target structure.

Table 2: Homologs of the N-Alkyl Group and Related Synthetic Intermediates

| N-Alkyl Group | Related Compound | Synthetic Intermediate | Reference |

|---|---|---|---|

| n-Propyl | di-n-propylacetamide | di-n-propylketone cyanohydrin | google.com |

| Methyl | N-Methylacetamide | N/A |

Introducing substituents on the N-alkyl chain can further probe the SAR. The synthesis of N-substituted ethylenediamine derivatives showcases methods for modifying an ethyl group attached to a nitrogen atom. These methods include nucleophilic substitution with N-(2-bromoethyl)phthalimide followed by hydrazinolysis, or reaction with 2-chloroethylamine hydrochloride asianpubs.org. Although applied to a different class of molecules, these strategies could potentially be adapted for the synthesis of N-(substituted ethyl)-N-1-naphthalenylacetamides.

Diversification of the Acetamide Functionality

Modification of the acetamide group can lead to derivatives with altered chemical and biological properties. One example of such diversification is the synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide. This compound was synthesized through amidation using a coupling reagent (N,N'-diisopropylcarbodiimide) followed by amination researchgate.net. This demonstrates the feasibility of introducing cyclic amine moieties to the acetyl group.

Furthermore, the in situ synthesis of N-substituted trichloroacetamides from amines and tetrachloroethylene, followed by their conversion to ureas and carbamates, presents a versatile platform for diversifying the acetamide functionality nih.gov. This approach could potentially be used to convert N-ethyl-N-1-naphthalenylamine into a variety of derivatives beyond simple amides.

Table 3: Examples of Diversification of the Acetamide Functionality

| Acetamide Derivative | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Amidation and Amination | N,N'-diisopropylcarbodiimide | researchgate.net |

Alteration of the Acyl Group (e.g., propionamide, benzamide analogs)

The synthesis of N-acyl analogs of this compound is typically achieved through the acylation of the parent secondary amine, N-ethyl-1-naphthylamine. This precursor can be synthesized by reacting α-naphthol with ethylamine (B1201723) at elevated temperatures. prepchem.com Once N-ethyl-1-naphthylamine is obtained, standard acylation procedures can be employed to introduce different acyl groups.

Propionamide Analog (N-Ethyl-N-1-naphthalenylpropionamide): This analog is synthesized by reacting N-ethyl-1-naphthylamine with a propionylating agent. The most common method involves the use of propionyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Benzamide Analog (N-Ethyl-N-1-naphthalenylbenzamide): Similarly, the benzamide derivative is prepared by treating N-ethyl-1-naphthylamine with benzoyl chloride, also in the presence of a base and an inert solvent. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be used to facilitate the amide bond formation between N-ethyl-1-naphthylamine and benzoic acid. semanticscholar.orgscielo.org.mx This latter method is particularly useful for more sensitive substrates.

Cyclic Amide Analogs

The creation of cyclic amide analogs, or lactams, from the this compound framework involves intramolecular reactions. A plausible synthetic route would start with the functionalization of the naphthalene ring. For instance, ortho-lithiation of the naphthalene ring followed by carboxylation could introduce a carboxylic acid group adjacent to the ethylamino moiety. Subsequent activation of this carboxylic acid and intramolecular cyclization would lead to the formation of a lactam.

Another potential strategy involves the synthesis of a precursor with a tethered carboxylic acid on the N-ethyl group, for example, by using an N-(carboxyethyl) derivative of 1-naphthylamine. Intramolecular amide bond formation, promoted by a coupling agent, would then yield a cyclic amide. The specific structure and ring size of the resulting lactam would depend on the position of the carboxylic acid and the reaction conditions employed.

Comparative Analysis of Synthetic Efficiency and Selectivity for Derivatives

The efficiency and selectivity of the synthesis for these derivatives vary depending on the chosen acylating agent and reaction conditions. Acylation reactions using acyl chlorides are generally high-yielding and proceed rapidly.

| Derivative | Synthetic Method | Typical Reagents | Relative Efficiency | Key Considerations |

| Propionamide Analog | Acylation with Acyl Chloride | N-ethyl-1-naphthylamine, Propionyl Chloride, Triethylamine | High | The reaction is typically fast and efficient, often proceeding to completion at room temperature. Purification is straightforward. |

| Benzamide Analog | Acylation with Acyl Chloride | N-ethyl-1-naphthylamine, Benzoyl Chloride, Pyridine | High | Benzoyl chloride is slightly less reactive than propionyl chloride, but yields are generally excellent. |

| Benzamide Analog | Peptide Coupling Reaction | N-ethyl-1-naphthylamine, Benzoic Acid, EDAC, DMAP | Moderate to High | This method avoids the generation of HCl and is suitable for more complex substrates, though it may require longer reaction times and more rigorous purification to remove coupling byproducts. scielo.org.mx |

| Cyclic Amide Analogs | Intramolecular Cyclization | Functionalized N-ethyl-1-naphthylamine precursor, Coupling Agents | Moderate | These are multi-step syntheses, and the overall yield depends on the efficiency of each step, particularly the initial functionalization of the naphthalene ring or the ethyl group. Selectivity can be an issue, with potential for competing intermolecular reactions. |

This table is interactive. Users can sort columns to compare different aspects of the synthetic methods.

Evaluation of Theoretical Properties and Reactivity Trends Across Analogs

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic properties and reactivity of these analogs. mdpi.com Such studies on similar N-aryl acetamide compounds reveal trends that can be extrapolated to the this compound series. semanticscholar.org

Key theoretical properties include the dipole moment (µ), polarizability (α), and the first hyperpolarizability (β), which are important for predicting a molecule's behavior in electric fields and its potential for non-linear optical (NLO) applications. mdpi.com Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

| Property | Acetamide Analog | Propionamide Analog | Benzamide Analog | Trend/Interpretation |

| Dipole Moment (µ) | Moderate | Slightly Higher | Significantly Higher | The introduction of the phenyl group in the benzamide analog increases charge separation and the overall dipole moment. |

| Polarizability (α) | Moderate | Higher | Significantly Higher | The larger electron cloud of the benzoyl group makes the benzamide analog more polarizable than the acetamide or propionamide versions. |

| First Hyperpolarizability (β) | Moderate | Similar to Acetamide | Higher | Increased conjugation and intramolecular charge transfer in the benzamide analog often lead to enhanced NLO properties. semanticscholar.orgmdpi.com |

| HOMO-LUMO Energy Gap | High | Similar to Acetamide | Lower | The extended π-system of the benzoyl group typically lowers the LUMO energy, reducing the HOMO-LUMO gap and suggesting higher reactivity compared to the aliphatic amides. |

This is an interactive data table. Click on headers to sort.

Reactivity Trends:

The acetamide and propionamide analogs are expected to have similar electronic properties and reactivity, dominated by the naphthyl and amide groups.

The benzamide analog, with its extended conjugated system, is predicted to have a smaller HOMO-LUMO gap. This suggests it may be more reactive in electrophilic and nucleophilic reactions and more susceptible to electronic excitation.

Cyclic amide analogs would exhibit significantly different properties. Ring strain and conformational constraints would alter the orbital energies and steric accessibility of the amide bond, leading to unique reactivity profiles compared to their acyclic counterparts.

Future Research Directions and Advanced Methodologies

Application of Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. youtube.comyoutube.com For the synthesis of N-Ethyl-N-1-naphthalenylacetamide, flow chemistry presents an opportunity to develop more efficient and scalable production methods. The precise control over parameters like temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purity. youtube.com This is particularly relevant for industrial applications where large quantities of the compound may be required.

The on-demand generation of reactive intermediates, a key feature of flow chemistry, can be particularly advantageous. youtube.com Furthermore, the selective hydrogenation of related nitroarenes to N-arylhydroxylamines has been successfully demonstrated using continuous-flow technology, highlighting the potential for similar processes in the synthesis of N-arylacetamides. nih.gov The development of telescoped reactions in a flow setup, where multiple synthetic steps are performed consecutively without isolating intermediates, could further streamline the production of this compound and its derivatives. youtube.com

Table 1: Comparison of Batch vs. Flow Chemistry for N-Arylacetamide Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound |

|---|---|---|---|

| Scalability | Difficult, requires larger reactors | Easier, by extending reaction time or using parallel reactors | Facilitates large-scale production. |

| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes at any given time enhance safety | Safer handling of potentially reactive intermediates. |

| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and mixing | Improved yield and purity of the final product. |

| Process Automation | More complex to automate | Readily automated for continuous production | Consistent product quality and reduced labor costs. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics, allowing for precise control and optimization. Advanced spectroscopic techniques are at the forefront of this capability. numberanalytics.comelsevier.com For the synthesis of this compound, techniques like time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy could offer a detailed understanding of the bond-forming and breaking events during the reaction. numberanalytics.com

Hyphenated methods, which combine the separation power of chromatography with the molecular specificity of spectroscopy (e.g., chromatography-IR spectroscopy), can be employed to identify and characterize transient intermediates formed during the synthesis. numberanalytics.com The data-rich output from these advanced monitoring techniques can be analyzed using chemometrics and machine learning algorithms to identify patterns and predict reaction outcomes. numberanalytics.com This detailed understanding at the molecular level is crucial for fine-tuning synthetic protocols to achieve higher efficiency and selectivity.

Exploration of this compound as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.comyoutube.com this compound, with its distinct structural features, holds promise as a versatile synthon for the construction of more complex molecules. The naphthalene (B1677914) core, the ethyl group, and the acetamide (B32628) functionality each offer sites for further chemical modification, making it a valuable building block in organic synthesis. researchgate.net

The N-arylacetamide moiety is a common feature in many biologically active compounds and functional materials. mdpi.comnih.gov By strategically modifying the this compound structure, chemists can access a diverse range of novel compounds with potentially interesting properties. For instance, the naphthalene ring can be further functionalized through electrophilic aromatic substitution, while the amide bond can be cleaved or transformed to introduce new functional groups. The exploration of this compound as a synthon opens up possibilities for the synthesis of new pharmaceuticals, agrochemicals, and materials. nih.gov

Deep Dive into Supramolecular Chemistry and Crystal Engineering Involving the Compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. nih.govrsc.org Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. hhu.denih.govnih.gov The molecular structure of this compound, with its aromatic system and hydrogen bond-accepting amide group, makes it an interesting candidate for studies in these fields.

The naphthalene unit can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, driving the self-assembly of the molecules into larger, ordered structures. nih.govnih.gov By co-crystallizing this compound with other molecules (coformers), it may be possible to create new crystalline materials with tailored properties, such as improved stability or altered photophysical characteristics. nih.gov The study of N-substituted naphthalene derivatives in supramolecular assemblies has already revealed interesting photophysical properties and the potential for applications in organic optoelectronics. thieme-connect.comacs.org

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Molecular Feature | Potential Outcome |

|---|---|---|

| π-π Stacking | Naphthalene ring | Formation of columnar or layered structures, influencing electronic properties. |

| Hydrogen Bonding | Amide group (carbonyl oxygen) | Directional interactions leading to the formation of tapes, sheets, or 3D networks. |

| CH-π Interactions | Ethyl group and naphthalene ring | Contribution to the overall stability and packing of the crystal structure. |

| Halogen Bonding | If co-crystallized with halogenated compounds | Formation of robust and directional interactions for crystal engineering. nwhitegroup.com |

Development of Novel Catalytic Systems for its Preparation and Transformation

Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalytic systems for the preparation and transformation of this compound is a key area for future research. For the synthesis, which involves N-alkylation and N-arylation steps, transition metal catalysts, particularly those based on palladium and copper, have shown great promise. chemrxiv.orgacs.orgorganic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient catalytic methods. This includes the use of more abundant and less toxic metals, as well as the development of catalyst systems that can operate under milder reaction conditions. nih.govliv.ac.uk For instance, ruthenium complexes have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov Furthermore, research into catalyst-free N-arylation methods and the use of novel ligands can lead to more economical and environmentally friendly synthetic routes. organic-chemistry.orgliv.ac.uk The development of catalysts for the selective transformation of the this compound molecule would further expand its utility as a synthetic building block.

Q & A

Advanced Research Question

- DFT Calculations : Simulate hydrolysis pathways to identify vulnerable bonds (e.g., acetamide C-N bond) and predict degradation products .

- Molecular Dynamics : Model solvent interactions (e.g., water vs. DMSO) to assess aggregation or solubility issues .

Validation : Compare computational results with experimental stability tests (e.g., accelerated aging at 40°C/75% RH) .

What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

Advanced Research Question

Common Byproducts :

- Diethylated Derivatives : Controlled stoichiometry (1:1.05 molar ratio of naphthylamine to ethylating agent) reduces over-alkylation .

- Oxidative Byproducts : Use antioxidants (e.g., BHT) in reaction mixtures to prevent naphthalene ring oxidation .

Purification Tactics : - Flash Chromatography : Gradient elution (hexane → ethyl acetate) separates acetamide products from polar impurities .

How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitutions?

Advanced Research Question

- Polar Solvents (DMF, DMSO) : Increase reaction rates by stabilizing transition states (e.g., SN2 mechanisms), but may promote side reactions at >100°C .

- Nonpolar Solvents (Toluene) : Slow kinetics but improve selectivity for mono-ethylated products .

Kinetic Analysis : - Use Arrhenius plots (ln k vs. 1/T) to determine activation energy and optimize temperature (e.g., 60–80°C for balanced speed/yield) .

What are the challenges in scaling up laboratory synthesis of this compound while maintaining yield and purity?

Advanced Research Question

Scale-Up Issues :

- Heat Dissipation : Exothermic reactions require jacketed reactors or slow reagent addition to prevent thermal runaway .

- Mixing Efficiency : Poor solvent diffusion in large batches leads to inhomogeneity; use high-shear mixers or segmented flow reactors .

Quality Control : - Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and impurity profiles .

Q. Tables for Key Data

| Synthetic Method Comparison | Nucleophilic Substitution | Catalytic Coupling |

|---|---|---|

| Typical Yield | 65–75% | 80–90% |

| Key Solvent | DMF | Toluene |

| Catalyst | None | Pd(PPh₃)₄ |

| Reference |

| Stability Under Conditions | Hydrolysis Risk | Oxidative Risk |

|---|---|---|

| Aqueous pH 7 | High | Low |

| Dry, Inert Atmosphere | Low | Negligible |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.